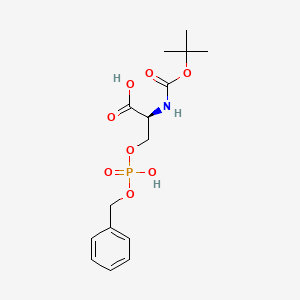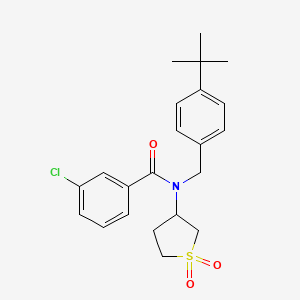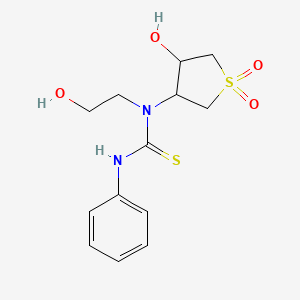![molecular formula C11H16N2OS B12115507 Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- CAS No. 86847-72-5](/img/structure/B12115507.png)
Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamid, 2,2-Dimethyl-N-[3-(Methylthio)-4-pyridinyl]- ist eine organische Verbindung mit der Summenformel C11H16N2OS. Diese Verbindung ist durch das Vorhandensein eines Pyridinrings gekennzeichnet, der mit einer Methylthiogruppe und einer Propanamid-Einheit substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Propanamid, 2,2-Dimethyl-N-[3-(Methylthio)-4-pyridinyl]-, umfasst typischerweise die Reaktion von 2,2-Dimethylpropanamid mit 3-(Methylthio)-4-pyridincarbonsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft unter Verwendung eines geeigneten Katalysators, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen können spezifische Temperaturen, Drücke und Lösungsmittel umfassen, um die Ausbeute und Reinheit der Verbindung zu optimieren.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion von Propanamid, 2,2-Dimethyl-N-[3-(Methylthio)-4-pyridinyl]-, eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflussverfahren umfassen. Diese Verfahren gewährleisten eine gleichbleibende Qualität und einen hohen Durchsatz, wodurch die Verbindung für verschiedene Anwendungen in Forschung und Entwicklung verfügbar ist.
Analyse Chemischer Reaktionen
Reaktionstypen
Propanamid, 2,2-Dimethyl-N-[3-(Methylthio)-4-pyridinyl]-, durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Methylthiogruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Der Pyridinring kann unter bestimmten Bedingungen zu Piperidinderivaten reduziert werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nucleophile: Halogenide, Amine, Thiole.
Hauptprodukte, die gebildet werden
Oxidationsprodukte: Sulfoxide, Sulfone.
Reduktionsprodukte: Piperidinderivate.
Substitutionsprodukte: Verschiedene substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
Propanamid, 2,2-Dimethyl-N-[3-(Methylthio)-4-pyridinyl]-, hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potentielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Für seine potenziellen therapeutischen Eigenschaften erforscht, darunter entzündungshemmende und antimikrobielle Wirkungen.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Propanamid, 2,2-Dimethyl-N-[3-(Methylthio)-4-pyridinyl]-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -pfade können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Propanamid, 2,2-Dimethyl-N-(3-Methylphenyl)-
- Propanamid, N,2-Dimethyl-
- Propanamid, 2,2-Dimethyl-
Einzigartigkeit
Propanamid, 2,2-Dimethyl-N-[3-(Methylthio)-4-pyridinyl]-, ist durch das Vorhandensein der Methylthiogruppe am Pyridinring einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleiht. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Verbindungen und trägt zu seinen spezifischen Anwendungen und potenziellen Vorteilen in Forschung und Industrie bei.
Eigenschaften
CAS-Nummer |
86847-72-5 |
|---|---|
Molekularformel |
C11H16N2OS |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(3-methylsulfanylpyridin-4-yl)propanamide |
InChI |
InChI=1S/C11H16N2OS/c1-11(2,3)10(14)13-8-5-6-12-7-9(8)15-4/h5-7H,1-4H3,(H,12,13,14) |
InChI-Schlüssel |
DXNVRDGTAOBDCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea](/img/structure/B12115425.png)
![2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B12115429.png)





![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-amine](/img/structure/B12115481.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)

![3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)
